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molecular formula C13H14O2S B8389737 alpha-Isopropylbenzo(b)thiophene-5-acetic acid

alpha-Isopropylbenzo(b)thiophene-5-acetic acid

Cat. No. B8389737
M. Wt: 234.32 g/mol
InChI Key: LILYXLRTGUWICS-UHFFFAOYSA-N
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Patent
US04372970

Procedure details

A mixture of α-isopropylbenzo(b)thiophene-5-acetonitrile (2.00 g, 0.0093 mol), concentrated sulphuric acid (6.4 cm3), water (6.4 cm3) and acetic acid (26 cm3) was refluxed for 18 hr. The cooled mixture was poured into water and extracted with ether. The ether extract was extracted with saturated sodium bicarbonate solution. The aqueous solution was acidified and extracted with ether. The organic extract was dried (Na2SO4), filtered and the solvent was removed to give α-isopropylbenzo(b)thiophene-5-acetic acid (0.63 g, 2.7 m mol, 28.9%) m.p. 150°-151° C.
Name
α-isopropylbenzo(b)thiophene-5-acetonitrile
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:7]1[CH:15]=[CH:14][C:10]2[S:11][CH:12]=[CH:13][C:9]=2[CH:8]=1)[C:5]#N)([CH3:3])[CH3:2].S(=O)(=O)(O)[OH:17].C(O)(=O)C.[OH2:25]>>[CH:1]([CH:4]([C:7]1[CH:15]=[CH:14][C:10]2[S:11][CH:12]=[CH:13][C:9]=2[CH:8]=1)[C:5]([OH:17])=[O:25])([CH3:3])[CH3:2]

Inputs

Step One
Name
α-isopropylbenzo(b)thiophene-5-acetonitrile
Quantity
2 g
Type
reactant
Smiles
C(C)(C)C(C#N)C1=CC2=C(SC=C2)C=C1
Name
Quantity
6.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
6.4 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hr
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
EXTRACTION
Type
EXTRACTION
Details
was extracted with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C(=O)O)C1=CC2=C(SC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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